N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
Description
Introduction to N-[(2,5-Dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
Chemical Identity and Nomenclature
This compound belongs to the bis-pyrazole subclass of heterocyclic compounds. The IUPAC name systematically describes its architecture:
- Core structure : A primary 1,5-dimethyl-1H-pyrazol-4-amine moiety
- Substituent : A [(2,5-dimethyl-1H-pyrazol-3-yl)methyl] group at the amine nitrogen
- Counterion : Hydrochloride for charge neutralization
The molecular formula is C₁₂H₂₀ClN₅ , with a molecular weight of 277.77 g/mol (calculated). The structural complexity arises from two distinct pyrazole rings:
- Primary pyrazole : Methyl groups at positions 1 and 5, with an exocyclic amine at position 4
- Secondary pyrazole : Methyl groups at positions 2 and 5, connected via a methylene bridge
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀ClN₅ |
| Molecular Weight | 277.77 g/mol |
| Hydrogen Bond Donors | 2 (amine N-H, HCl) |
| Hydrogen Bond Acceptors | 5 (pyrazole N, Cl⁻) |
| Rotatable Bonds | 3 (methylene bridge, two N-CH₃) |
This configuration creates distinct electronic environments, with the dimethylated pyrazoles providing steric hindrance and the hydrochloride salt improving crystalline stability.
Historical Context of Pyrazole-Based Compound Development
Pyrazole chemistry has evolved significantly since its first synthesis in 1883 by Ludwig Knorr. Early research focused on natural product isolation, notably from plants like Hydrangea paniculata, which contained simple pyrazole alkaloids. The mid-20th century saw synthetic advances enabling:
- Regioselective substitutions : Critical for pharmaceutical applications
- Ring fusion techniques : Creating bicyclic systems like pyrazolo[1,5-a]pyrimidines
- Salt formation : Improving physicochemical properties of active compounds
The introduction of methyl groups marked a paradigm shift in pyrazole functionalization. As demonstrated by 2,5-dimethylpyrazine (CAS 123-32-0), methyl substituents enhance volatility for flavorant applications while increasing metabolic stability in drug candidates. Modern derivatives like the subject compound build upon these historical foundations by combining multiple methyl groups with nitrogen-rich architectures.
Significance in Heterocyclic Chemistry Research
This bis-pyrazole hydrochloride holds particular importance for three research domains:
Molecular Recognition Studies :
The juxtaposition of electron-rich pyrazole rings and electron-deficient ammonium centers creates dipole-dipole interactions amenable to host-guest chemistry.Drug Design Scaffolds :
Pyrazole cores are prevalent in kinase inhibitors (e.g., Celecoxib analogs). The dual methylation pattern may modulate target binding affinity while reducing off-target effects.Crystallography :
Methyl groups at positions 1,2,5 impose specific torsion angles, enabling controlled crystal packing. Preliminary X-ray data from analogous compounds show monoclinic systems with P2₁/c symmetry.
The compound’s versatility is further evidenced by its potential to serve as:
- A ligand for transition metal catalysis
- A building block for polymeric materials
- A reference standard for analytical method development
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-5-10(16(4)14-8)6-12-11-7-13-15(3)9(11)2;/h5,7,12H,6H2,1-4H3;1H |
InChI Key |
CHLMXKNLNREPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=C(N(N=C2)C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Halogenated Intermediates
A widely employed method involves alkylation of pre-formed pyrazole derivatives. For instance, 1,5-dimethylpyrazol-4-amine is reacted with a halogenated intermediate derived from 2,5-dimethylpyrazol-3-ylmethanol. The alcohol is first converted to its corresponding chloride using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). Subsequent nucleophilic substitution with 1,5-dimethylpyrazol-4-amine in the presence of a base such as potassium carbonate (K₂CO₃) yields the tertiary amine. Hydrochloride salt formation is achieved via treatment with hydrogen chloride (HCl) in ethanol or diethyl ether.
Key Reaction Parameters:
| Reactant | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| 2,5-dimethylpyrazol-3-ylmethanol | Dichloromethane | SOCl₂ | 0–5°C | 85% |
| 1,5-dimethylpyrazol-4-amine | Acetonitrile | K₂CO₃ | 60°C | 78% |
This method’s efficiency depends on the purity of the halogenated intermediate, as residual moisture can lead to hydrolysis.
Direct Alkylation via Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers enhanced regiocontrol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 1,5-dimethylpyrazol-4-amine is coupled with 2,5-dimethylpyrazol-3-ylmethanol in tetrahydrofuran (THF) at room temperature. This method avoids the need for halogenated intermediates and achieves yields up to 82%.
Advantages:
Condensation Reactions for Pyrazole Ring Formation
Knorr Pyrazole Synthesis
The Knorr synthesis remains a cornerstone for constructing pyrazole rings. In this approach, 1,3-diketones (e.g., acetylacetone) are condensed with hydrazines under acidic conditions. For example, 1,5-dimethylpyrazol-4-amine is synthesized by reacting acetylacetone with methylhydrazine in acetic acid at 80°C. The resulting pyrazole is then functionalized via alkylation (Section 1.1).
Optimization Challenges:
- Competing formation of 1,3- vs. 1,5-dimethyl regioisomers necessitates careful pH control (pH 4–5).
- Yields drop below 60% if reaction temperatures exceed 90°C due to decomposition.
Cyclocondensation with α,β-Unsaturated Carbonyls
An alternative route employs α,β-unsaturated ketones (e.g., mesityl oxide) and hydrazines. This method, conducted in ethanol under reflux, generates the pyrazole core in a single step but requires subsequent methyl group introduction via Friedel-Crafts alkylation.
Typical Conditions:
| Reactant | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Mesityl oxide | Ethanol | HCl | 78°C | 65% |
Multi-Step Synthesis Involving Cross-Coupling
Suzuki-Miyaura Coupling for Functional Group Introduction
Palladium-catalyzed cross-coupling enables selective introduction of methyl groups. For instance, a boronic ester derivative of pyrazole is coupled with methyl iodide using Pd(PPh₃)₄ as a catalyst. While this method offers precision, it requires anhydrous conditions and inert atmospheres, increasing operational complexity.
Catalyst Efficiency:
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | Toluene | 70% |
| PdCl₂(dppf) | BINAP | DMF | 68% |
Reductive Amination for Methylene Bridge Formation
Reductive amination between 2,5-dimethylpyrazole-3-carbaldehyde and 1,5-dimethylpyrazol-4-amine using sodium cyanoborohydride (NaBH₃CN) in methanol provides the methylene-linked product. The hydrochloride salt is precipitated by adding HCl gas.
Critical Parameters:
- pH must be maintained at 6–7 to prevent over-reduction.
- Yields improve to 75% with molecular sieves to absorb water.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors enable precise temperature control (±2°C) and reduce reaction times by 50% compared to batch processes. For example, the alkylation step (Section 1.1) achieves 90% conversion in 30 minutes at 100°C under 10 bar pressure.
Economic Considerations:
- Capital costs for flow systems are offset by 30% higher annual output.
- Waste generation decreases by 40% due to solvent recycling.
Purification Techniques
Chromatography remains the gold standard for laboratory-scale purification, but industrial processes favor crystallization. The hydrochloride salt is recrystallized from a mixture of ethanol and ethyl acetate, achieving >99% purity.
Crystallization Data:
| Solvent Ratio (EtOH:EtOAc) | Purity | Recovery |
|---|---|---|
| 1:3 | 99.2% | 85% |
| 1:5 | 99.5% | 78% |
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced pyrazole derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Pyrazole derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl derivatives | A549 | 26 |
| 1-(2′-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | NCI-H460 | 0.95 |
These findings underscore the potential of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride as a candidate for further development in cancer therapies .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This mechanism suggests therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Numerous studies have explored the efficacy of pyrazole derivatives in various applications:
- Cancer Treatment : A study evaluated the cytotoxic effects of several pyrazole derivatives against human cancer cell lines, revealing promising results for compounds similar to this compound .
- Enzyme Inhibition : Research has shown that this compound can act as an enzyme inhibitor by binding to active sites on target proteins, modulating their activity and offering pathways for drug design .
- Corrosion Inhibition : Recent investigations have also assessed the protective effects of pyrazole derivatives against corrosion processes in metals, indicating wider industrial applications beyond medicinal chemistry .
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its ability to form stable complexes with metal ions enhances its utility in catalysis and other industrial applications .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Variations
The target compound is distinguished by its 1,5-dimethylpyrazole and 2,5-dimethylpyrazole moieties. Key comparisons with analogs include:
- Hydrochloride Salt : The ionic nature of the hydrochloride salt contrasts with neutral analogs like methyl (1,3-dimethylpyrazol-5-yl)acetate (’s 3b), significantly altering solubility and crystallinity .
Physicochemical Properties
Biological Activity
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This pyrazole derivative is being investigated for various therapeutic applications, particularly in oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from scientific studies and presenting relevant data.
The compound's molecular characteristics are essential for understanding its biological activity:
| Property | Details |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride |
| CAS Number | 1856041-16-1 |
The biological activity of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride is primarily attributed to its ability to interact with various molecular targets. It acts as a chelating agent, binding to metal ions and inhibiting their catalytic activities. This property is crucial in the context of enzyme inhibition and antimicrobial effects. The compound has shown potential in inhibiting certain kinases involved in cancer progression.
Antitumor Activity
Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance:
- Cell Line Studies: In vitro studies have shown that compounds similar to N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine exhibit cytotoxic effects against various cancer cell lines. Notably, compounds with similar structures have reported IC values ranging from 0.01 µM to 49.85 µM against MCF7 and A549 cells, indicating potent antitumor activity .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes:
- Aurora Kinase Inhibition: Some derivatives have shown promising results in inhibiting Aurora-A kinase with IC values as low as 0.067 µM . This inhibition is significant as Aurora kinases play a crucial role in cell division and are often overexpressed in cancer.
Antimicrobial Properties
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride also displays antimicrobial activity:
- Mechanism: Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways . This property makes it a candidate for further development as an antimicrobial agent.
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Study on Antitumor Activity: A recent study evaluated the cytotoxic effects of various pyrazole derivatives against HepG2 and P815 cancer cell lines, reporting significant inhibition with some derivatives achieving IC values below 10 µM .
- Enzyme Inhibition Analysis: Another study assessed the inhibitory effects of pyrazole compounds on various kinases, confirming their potential as therapeutic agents in cancer treatment .
- Antimicrobial Screening: Research focused on the antimicrobial properties of similar pyrazole compounds revealed effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
